(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

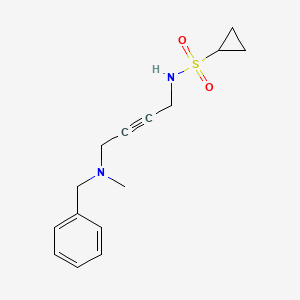

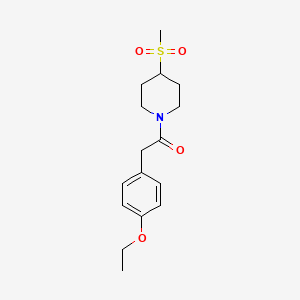

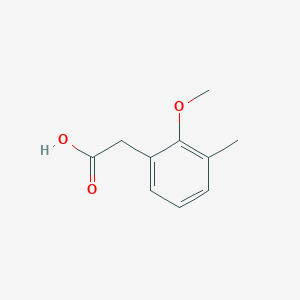

The compound (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride is a chlorinated aromatic amino acid. It is closely related to the compounds discussed in the provided papers, which include various chlorinated phenylpropanoic acids and their derivatives. These compounds are of interest due to their potential pharmacological activities and their use as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid is detailed, which is a lower homologue of the compound . The synthesis involves specific reactions that introduce the amino and chlorophenyl groups into the propanoic acid backbone. Although the exact synthesis of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of chlorinated phenylpropanoic acids is characterized by the presence of a chlorophenyl group attached to a propanoic acid moiety, with an amino group substituting one of the hydrogen atoms on the alpha carbon. The stereochemistry, as indicated by the (3R) notation, is crucial for the biological activity of such compounds, as seen in the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into its enantiomers, which showed different levels of pharmacological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves the amino group and the carboxylic acid functionality. For example, the amino group can participate in Mannich reactions, as seen in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides . The carboxylic acid group can be involved in esterification, amidation, and other common organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride would be influenced by the presence of both the amino and carboxylic acid functional groups. These groups contribute to the compound's solubility, acidity, and ability to form salts and zwitterions. The chlorophenyl group would add to the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The exact properties of this compound would need to be determined experimentally, but insights can be gained from related compounds, such as the weak specific antagonistic activity of 3-amino-3-(4-chlorophenyl)propanoic acid at the GABAB receptor .

Aplicaciones Científicas De Investigación

Optical Resolution and Chiral Synthesis

Optical resolution methods have been explored for related compounds to obtain optically active forms, which are crucial for the synthesis of chiral drugs and intermediates. For example, Shiraiwa et al. (2006) detailed the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions, highlighting the importance of chirality in pharmaceutical synthesis (Shiraiwa et al., 2006).

Pharmacological Studies

Compounds similar to "(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride" have been synthesized and evaluated for their pharmacological activities. Abbenante et al. (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid, investigating its role as a GABA B receptor antagonist, indicating the potential therapeutic applications of such compounds (Abbenante et al., 1997).

Analytical and Physical Characterization

The study of polymorphic forms of related compounds provides insights into the challenges of analytical and physical characterization in pharmaceutical development. Vogt et al. (2013) characterized polymorphic forms of an investigational pharmaceutical compound, demonstrating the complexity of solid-state characterization and the importance of understanding these forms for drug formulation (Vogt et al., 2013).

Enantioselective Synthesis

Enantioselective synthesis techniques have been applied to related compounds, showcasing the significance of stereochemistry in drug design and synthesis. O'Reilly et al. (1990) discussed the preparation of optically pure compounds through asymmetric hydrogenation, emphasizing the role of chiral catalysts in achieving high enantiomeric purity (O'Reilly et al., 1990).

Propiedades

IUPAC Name |

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUOMANELHODNB-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)